3-Oxopristanoyl-CoA
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Overview
Description
3-oxopristanoyl-CoA is a multi-methyl-branched fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxopristanic acid. It is a 3-oxo-fatty acyl-CoA, a long-chain fatty acyl-CoA, a multi-methyl-branched fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a pristanoyl-CoA and a 3-oxopristanic acid. It is a conjugate acid of a this compound(4-).
Scientific Research Applications
Enzymatic Characterization and Function
- Acyl CoA Oxidase 3 (Aox3p) Activity : Aox3p from the yeast Yarrowia lipolytica, expressed in E. coli, catalyzes the oxidation of various acyl-CoA substrates, including hexanoyl-CoA and myristyl-CoA. This suggests a potential role in fatty acid metabolism (Luo et al., 2000).
Chemical Inhibition and Interactions
- 3,4-Pentadienoyl-CoA as an Inhibitor : This compound is an inhibitor of pig-kidney general acyl-CoA dehydrogenase, reacting rapidly with the enzyme to form a covalent flavin adduct, impacting enzyme activity (Wenz et al., 2008).
Metabolic Engineering for Chemical Production
- 3-Hydroxypropionic Acid Production : Research on Saccharomyces cerevisiae and E. coli has been conducted to engineer strains for the production of 3-hydroxypropionic acid (3-HP), a platform chemical for various industrial applications. This includes optimizing precursor and cofactor supply, suggesting potential for bio-based production (Chen et al., 2014); (Srirangan et al., 2016); (Liu et al., 2017).
Enzyme Specificity and Role in Metabolism
- Sterol Carrier Protein X (SCPx) Function : SCPx is identified as a peroxisomal branched-chain beta-ketothiolase that specifically reacts with 3-oxopristanoyl-CoA, playing a central role in branched-chain fatty acid beta-oxidation in peroxisomes (Wanders et al., 1997).
Biosynthetic Pathways in Microorganisms
- Biosynthesis from CO2 in Cyanobacteria : Research demonstrates the potential for photosynthetic production of 3-HP directly from CO2 in cyanobacteria, offering a sustainable alternative to petrochemical processes (Wang et al., 2016).
Properties
Molecular Formula |
C40H70N7O18P3S |
---|---|
Molecular Weight |
1062 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,6,10,14-tetramethyl-3-oxopentadecanethioate |
InChI |
InChI=1S/C40H70N7O18P3S/c1-24(2)10-8-11-25(3)12-9-13-26(4)14-15-28(48)27(5)39(53)69-19-18-42-30(49)16-17-43-37(52)34(51)40(6,7)21-62-68(59,60)65-67(57,58)61-20-29-33(64-66(54,55)56)32(50)38(63-29)47-23-46-31-35(41)44-22-45-36(31)47/h22-27,29,32-34,38,50-51H,8-21H2,1-7H3,(H,42,49)(H,43,52)(H,57,58)(H,59,60)(H2,41,44,45)(H2,54,55,56)/t25?,26?,27?,29-,32-,33-,34+,38-/m1/s1 |
InChI Key |
NQFYRDGBRBDQQG-SVFBWJQPSA-N |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(C)CCCC(C)CCCC(C)CCC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
3-oxo-pristanoyl-CoA 3-oxopristanoyl coenzyme A 3-oxopristanoyl-coenzyme A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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